molecular formula C29H30BrN3O5 B11627202 Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11627202
M. Wt: 580.5 g/mol
InChI Key: JGQSJEHCWFXHLD-UHFFFAOYSA-N
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Description

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of multiple functional groups, including bromine, methoxy, phenyl, and pyrazole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

    Formation of the dihydropyridine ring: The pyrazole derivative is then subjected to a Hantzsch dihydropyridine synthesis. This involves the reaction of the pyrazole with ethyl acetoacetate, formaldehyde, and ammonium acetate under reflux conditions to form the dihydropyridine ring.

    Esterification: The final step involves the esterification of the dihydropyridine derivative with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substitution patterns.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Biological Research: It is used as a probe to study the interactions of dihydropyridine derivatives with biological targets.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved include the inhibition of calcium-dependent signaling pathways.

Comparison with Similar Compounds

Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other dihydropyridine derivatives such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: A dihydropyridine derivative with high vascular selectivity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic advantages over other similar compounds.

Properties

Molecular Formula

C29H30BrN3O5

Molecular Weight

580.5 g/mol

IUPAC Name

diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H30BrN3O5/c1-6-37-28(34)24-17(3)31-18(4)25(29(35)38-7-2)26(24)21-16-33(20-11-9-8-10-12-20)32-27(21)19-13-14-23(36-5)22(30)15-19/h8-16,26,31H,6-7H2,1-5H3

InChI Key

JGQSJEHCWFXHLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

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